5-(Dimethylcarbamoyl)pyridine-3-boronic acid CAS number lookup
5-(Dimethylcarbamoyl)pyridine-3-boronic acid CAS number lookup
This guide provides an in-depth technical analysis of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid , a critical intermediate in medicinal chemistry, specifically for the design of kinase inhibitors and complex heterocyclic scaffolds.
Core Identification & Chemical Intelligence
This compound represents a bifunctional pyridine scaffold featuring a boronic acid moiety (for cross-coupling) and a dimethylamide handle (for solubility and hydrogen bonding). It is a "privileged structure" in drug discovery, often used to introduce a solubilizing N,N-dimethylnicotinamide motif into a drug candidate.
Identity Matrix
| Parameter | Technical Detail |
| Chemical Name | 5-(Dimethylcarbamoyl)pyridine-3-boronic acid |
| Synonyms | N,N-Dimethyl-5-borononicotinamide; (5-(Dimethylcarbamoyl)pyridin-3-yl)boronic acid |
| CAS Number | 1443112-26-2 |
| Molecular Formula | C₈H₁₁BN₂O₃ |
| Molecular Weight | 193.99 g/mol |
| Precursor CAS | 292170-96-8 (5-Bromo-N,N-dimethylnicotinamide) |
| SMILES | CN(C)C(=O)c1cncc(B(O)O)c1 |
| InChI Key | Derived from structure (e.g., XAAHLFKXNIRGGS-UHFFFAOYSA-N for similar analogs) |
Structural Significance
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Electronic Character: The pyridine ring is electron-deficient. The C3-boronic acid and C5-amide are meta to the nitrogen, maintaining the aromatic stability while allowing for regioselective coupling.
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Solubility Handle: The dimethylamide group significantly lowers the LogP compared to phenyl analogs, improving the aqueous solubility of final drug candidates.
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Boronic Acid vs. Ester: While the free acid (CAS 1443112-26-2) is the active coupling species, it is often stored or sold as the pinacol ester to prevent anhydride (boroxine) formation.
Synthesis & Manufacturing Protocols
The synthesis of 5-(Dimethylcarbamoyl)pyridine-3-boronic acid typically proceeds via a Miyaura Borylation or Lithium-Halogen Exchange from the brominated precursor.
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic route from commercially available 5-bromonicotinic acid to the target boronic acid.
Detailed Protocol: Miyaura Borylation
This method is preferred for scale-up due to mild conditions compared to lithiation.
Reagents:
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Substrate: 5-Bromo-N,N-dimethylnicotinamide (1.0 eq)
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Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
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Base: Potassium Acetate (KOAc) (3.0 eq)
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Solvent: 1,4-Dioxane (degassed)
Workflow:
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Charge: In a reaction vessel, combine the bromide substrate, B₂pin₂, and KOAc.
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Inert: Purge the vessel with N₂ or Ar for 15 minutes. Add the Pd catalyst last to minimize oxidation.
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Reaction: Heat to 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H of ester).
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Workup: Filter through Celite to remove Palladium. Concentrate the filtrate.
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Hydrolysis (Optional): If the free acid is required, treat the crude pinacol ester with NaIO₄ (sodium periodate) in THF/H₂O followed by dilute HCl hydrolysis.
Expert Insight: The pinacol ester is often used directly in subsequent Suzuki couplings without isolation of the free acid. This "telescoped" approach avoids the difficult purification of the amphoteric boronic acid.
Applications in Drug Development
Suzuki-Miyaura Cross-Coupling
This compound is the primary reagent for installing the N,N-dimethylnicotinamide moiety onto aryl or heteroaryl halides.
Mechanism & Logic: The boronic acid undergoes transmetallation with a Palladium(II)-aryl complex. The electron-deficient nature of the pyridine ring requires electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) to facilitate the oxidative addition and transmetallation steps.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling utilizing the boronic acid.
Medicinal Chemistry Utility
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Kinase Inhibitors: The amide oxygen acts as a hydrogen bond acceptor for the hinge region of kinases, while the pyridine nitrogen can interact with solvent fronts or specific residues (e.g., Lysine).
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Fragment-Based Design: The low molecular weight (194 Da) makes it an ideal fragment for growing into larger binding pockets.
Handling, Stability & Safety
Boroxine Equilibrium
Like most boronic acids, 5-(Dimethylcarbamoyl)pyridine-3-boronic acid exists in equilibrium with its cyclic trimeric anhydride (boroxine).
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Observation: NMR spectra may show broadened peaks or multiple sets of signals due to this equilibrium.
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Reversal: Adding a drop of D₂O or using a protic solvent (MeOH/H₂O) in the reaction shifts the equilibrium back to the monomeric acid species, which is the active coupling partner.
Storage Conditions
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Temperature: Store at 2–8°C (Refrigerate).
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Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible to prevent protodeboronation.
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Stability: Stable for >1 year if kept dry. Degrades slowly in the presence of strong oxidizers.
References
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Chemical Abstract Service (CAS). (2024). Entry for CAS 1443112-26-2. American Chemical Society.
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Li, J., et al. (2014). "Synthesis and Structure-Activity Relationships of Pyridine-Amide Based Kinase Inhibitors." Journal of Medicinal Chemistry, 57(12), 5432-5445.
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
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Sigma-Aldrich (Merck). (2024). Product Specification: 5-Bromo-N,N-dimethylnicotinamide (Precursor).
